4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid
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Overview
Description
4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that features a piperidine ring fused to a furo[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the aromatization of a pyridone intermediate with phosphorus oxychloride, followed by reduction with zinc in acetic acid to yield the desired compound . Another approach involves a Diels-Alder reaction between a key intermediate and a suitable dienophile, followed by subsequent functional group transformations .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the piperidine ring or other parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents onto the aromatic ring or the piperidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2′,3′4,5]furo[3,2-c]pyridine-2-carboxylic acid:
2-(Pyridin-2-yl)furo[3,2-c]pyridine-2-carboxylic acid: Another related compound with distinct chemical properties and uses.
Uniqueness
4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid is unique due to its specific combination of a piperidine ring and a furo[3,2-c]pyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
4-piperidin-4-ylfuro[3,2-c]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c16-13(17)11-7-9-10(18-11)3-6-15-12(9)8-1-4-14-5-2-8/h3,6-8,14H,1-2,4-5H2,(H,16,17) |
InChI Key |
JPPRTNHGKBNABB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=CC3=C2C=C(O3)C(=O)O |
Origin of Product |
United States |
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